Perfluoroperhydrofluorene

Description

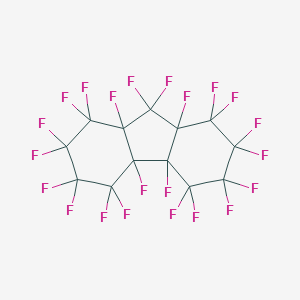

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2,3,3,4,4,4a,4b,5,5,6,6,7,7,8,8,8a,9,9,9a-docosafluorofluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13F22/c14-1-2(15)4(17,9(26,27)13(34,35)11(30,31)7(2,22)23)5(18,19)3(1,16)8(24,25)12(32,33)10(28,29)6(1,20)21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDFYOLXVKFUEPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12(C3(C(C(C1(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F)(F)F)(C(C(C(C3(F)F)(F)F)(F)F)(F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13F22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380005 | |

| Record name | Perfluoroperhydrofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

574.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307-08-4 | |

| Record name | 1,1,2,2,3,3,4,4,4a,4b,5,5,6,6,7,7,8,8,8a,9,9,9a-Docosafluorododecahydro-1H-fluorene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=307-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluoroperhydrofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 307-08-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of Perfluoroperhydrofluorene

Advanced Synthetic Approaches for Perfluoroperhydrofluorene and its Derivatives

The synthesis of perfluorinated compounds like this compound is a significant challenge in organofluorine chemistry. The direct fluorination of hydrocarbons with elemental fluorine is highly exothermic and can lead to extensive fragmentation of the carbon skeleton. Consequently, several more controlled and selective methods have been developed.

Halex Synthesis Methodologies

The Halex (halogen exchange) process is a cornerstone of industrial organofluorine chemistry, particularly for aromatic compounds. wikipedia.org This nucleophilic substitution reaction involves the displacement of chlorine or bromine atoms with fluorine. wikipedia.org The process typically employs alkali metal fluorides, such as potassium fluoride (B91410) (KF) or cesium fluoride (CsF), as the fluorine source. nih.gov For the synthesis of perfluorinated aromatics, the presence of activating groups (like nitro or cyano groups) is often necessary to facilitate the nucleophilic attack. google.com

In the context of this compound, a potential Halex-based route would start from a polychlorinated or polybrominated fluorene (B118485) precursor. The reaction is typically carried out in a high-boiling polar aprotic solvent. The efficiency of the Halex reaction is highly dependent on the reaction conditions, including temperature, pressure, and the choice of solvent and fluoride source.

Table 1: Key Parameters in the Halex Process for Aromatic Fluorination

| Parameter | Description | Typical Values/Reagents |

| Fluoride Source | Provides the fluoride anion for nucleophilic substitution. | KF, CsF, AgF nih.govgoogle.com |

| Substrate | Aromatic compound with leaving groups (Cl, Br). | Polychlorinated or polybrominated aromatics google.com |

| Solvent | Polar aprotic solvents are commonly used. | Sulfolane, Dimethyl sulfoxide (B87167) (DMSO), N-methyl-2-pyrrolidone (NMP) |

| Catalyst | Phase-transfer catalysts can enhance reactivity. | Quaternary ammonium (B1175870) or phosphonium (B103445) salts, crown ethers google.com |

| Temperature | Reaction temperatures can be high to drive the substitution. | 150-250 °C |

Photoinduced Synthesis Techniques

Photoinduced, or photochemical, fluorination methods utilize light to initiate the fluorination process. While the photochemistry of fluorene and its derivatives has been studied, particularly concerning their excited-state properties, specific applications for the synthesis of this compound are not extensively documented in the available literature. rsc.org In principle, photoinduced reactions could offer a milder alternative to high-temperature methods by generating reactive fluorine species or radical intermediates under controlled conditions.

Vapor-Phase Synthesis Approaches

Vapor-phase fluorination is a powerful technique for the exhaustive fluorination of volatile organic compounds. The Fowler process is a historically significant vapor-phase method that was developed during the Manhattan Project for the production of inert perfluorocarbons. wikipedia.org This process involves passing the hydrocarbon vapor over a heated bed of a high-valency metal fluoride, typically cobalt(III) fluoride (CoF₃). wikipedia.orgwikipedia.org The CoF₃ acts as a fluorinating agent, transferring its fluorine atoms to the hydrocarbon and being reduced to cobalt(II) fluoride (CoF₂). The CoF₂ can then be regenerated by passing elemental fluorine over it, making the process catalytic in principle. wikipedia.org

The reaction is highly exothermic, and controlling the temperature is crucial to prevent the fragmentation of the hydrocarbon backbone. google.com The process often leads to a mixture of perfluorinated products due to rearrangements of carbocation intermediates that can form during the reaction. wikipedia.org

Table 2: The Two-Stage Fowler Process for Perfluorocarbon Synthesis

| Stage | Reaction | Temperature | Purpose |

| Regeneration | 2 CoF₂ + F₂ → 2 CoF₃ | High | Prepares the active fluorinating agent. wikipedia.org |

| Fluorination | CₓHᵧ + 2y CoF₃ → CₓFᵧ + y HF + 2y CoF₂ | High | Fluorinates the hydrocarbon feed. wikipedia.orgwikipedia.org |

Other vapor-phase methods may employ elemental fluorine diluted with an inert gas over a catalyst, such as silver-plated copper particles. google.com The use of progressively increasing reaction temperatures can help to achieve the desired degree of fluorination with minimal decomposition. google.com

Electrochemical Synthesis Pathways

Electrochemical fluorination (ECF), also known as the Simons process, is another major industrial method for producing perfluorinated compounds. In this process, a solution of the organic substrate in anhydrous hydrogen fluoride (HF) is subjected to electrolysis. wikipedia.org A nickel anode is typically used, and the perfluorinated product is formed at the anode surface. The process is generally applicable to a wide range of organic compounds that are soluble in HF.

For aromatic compounds, ECF can be challenging, but flow electrochemistry has emerged as a safer and more scalable tool. nih.gov This technique can involve the anodic oxidation of an iodoarene mediator to generate a transient (difluoroiodo)arene, which then acts as the fluorinating agent. nih.gov This approach avoids the direct use of highly toxic and corrosive fluorinating agents in large quantities. The fluorination of naphthalene (B1677914), a structural relative of fluorene, has been achieved through electrochemical methods, suggesting the feasibility of this approach for fluorene as well. nih.gov

Exploration of Novel Synthetic Routes

Research into new fluorination methods continues to provide alternative pathways to perfluorinated compounds. The use of electrophilic fluorinating reagents containing a reactive N-F bond has become widespread. wikipedia.org Reagents such as Selectfluor (1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-fluorobis(phenylsulfonyl)amine (NFSI) can fluorinate aromatic rings under relatively mild conditions. researchgate.netoup.comcas.cz

Studies on the direct fluorination of fluorene with reagents like caesium fluoroxysulfate and Selectfluor have shown that fluorination occurs selectively on the aromatic rings, primarily at the 2- and 4-positions. cas.cz While these methods typically yield mono- or di-fluorinated products, they provide valuable insights into the reactivity of the fluorene skeleton and could potentially be adapted for more exhaustive fluorination under forcing conditions.

Another approach involves the synthesis from fluorinated building blocks. wikipedia.org For instance, fluorinated naphthalene and phenanthrene (B1679779) derivatives have been prepared through a two-step procedure involving a Sonogashira reaction of bromofluoro-substituted alkenes followed by a base-catalyzed cyclization. acs.org A similar strategy could conceivably be developed for the synthesis of a perfluorinated fluorene core structure.

Mechanistic Investigations of this compound Formation

The mechanism of formation of this compound is intrinsically linked to the synthetic method employed.

In the Fowler process , the reaction is believed to proceed through a single electron transfer (SET) mechanism, leading to the formation of a carbocation intermediate. wikipedia.org This carbocation can then undergo rearrangements, which explains the formation of isomeric product mixtures often observed in this process. The high-energy intermediates also contribute to the potential for fragmentation of the carbon skeleton if the reaction conditions are not carefully controlled.

For electrophilic aromatic substitution reactions using N-F reagents, the mechanism is thought to be a polar SₑAr process. researchgate.net The reaction proceeds through the formation of a Wheland-type intermediate (a sigma complex). Kinetic isotope effect studies have shown that the decomposition of this intermediate is not the rate-determining step. researchgate.net The regioselectivity of the fluorination of fluorene with reagents like caesium fluoroxysulfate has been shown to be consistent with an electron transfer pathway, with the product distribution correlating with the calculated HOMO electron density of the fluorene molecule. cas.cz

In the Halex process , the mechanism is a nucleophilic aromatic substitution (SₙAr). The reaction rate is dependent on the stability of the Meisenheimer complex, an intermediate formed by the attack of the fluoride anion on the aromatic ring. The presence of electron-withdrawing groups on the ring is crucial for stabilizing this intermediate and facilitating the substitution.

Table 3: Comparison of Mechanistic Features of Fluorination Methods

| Method | Proposed Mechanism | Key Intermediates | Factors Influencing Reactivity & Selectivity |

| Fowler Process | Single Electron Transfer (SET) wikipedia.org | Carbocations wikipedia.org | Temperature control, stability of carbocation intermediates. |

| Electrophilic Fluorination | Polar SₑAr, Electron Transfer cas.czresearchgate.net | Wheland complex (sigma complex) researchgate.net | Nature of the N-F reagent, electronic properties of the substrate. cas.cz |

| Halex Process | Nucleophilic Aromatic Substitution (SₙAr) google.com | Meisenheimer complex | Leaving group ability (Cl, Br), presence of electron-withdrawing groups. google.com |

| Electrochemical Fluorination | Radical or radical cation pathways on the anode surface. | Adsorbed intermediates | Substrate solubility in HF, current density, electrode material. |

Amine-Perfluoroalkane Complex Formation via Charge Transfer

The formation of charge-transfer complexes between amines and perfluoroalkanes is a known phenomenon. While direct application to the synthesis of this compound is not documented in detail, this interaction could theoretically play a role in solubilizing or activating the perfluorinated backbone for subsequent reactions. In related systems, the interaction involves the electron-donating amine and the electron-accepting perfluoroalkane, leading to a complex that may facilitate further chemical transformations.

UV Irradiation-Induced Bond Cleavage Mechanisms

UV irradiation is a common technique for initiating reactions involving the cleavage of chemical bonds. In the context of perfluorinated compounds, UV light can induce the homolytic cleavage of C-F or C-C bonds, generating highly reactive radical species. For instance, the photodegradation of perfluorooctane (B1214571) sulfonate (PFOS) has been demonstrated under UV irradiation, proceeding through the step-wise removal of CF₂ groups. While not a synthetic method for this compound itself, this highlights the potential for UV-induced C-F bond cleavage in highly fluorinated systems.

Secondary Reaction Pathways and Byproduct Formation

The synthesis of complex perfluorinated molecules is often accompanied by the formation of byproducts. These can arise from incomplete fluorination, isomerization, or fragmentation of the carbon skeleton. The specific byproducts formed during the synthesis of this compound would be highly dependent on the chosen synthetic route and reaction conditions.

Chemical Reactivity and Transformation Mechanisms of this compound

The reactivity of this compound is expected to be governed by the high strength of the C-F bond and the electron-withdrawing nature of the fluorine atoms.

Oxidation Reactions Leading to Perfluorinated Carboxylic Acids

The oxidation of perfluorinated compounds can lead to the formation of perfluorinated carboxylic acids (PFCAs). guidechem.comnih.gov This transformation typically requires harsh reaction conditions. For example, the atmospheric oxidation of polyfluorinated amides has been shown to produce PFCAs. guidechem.com While direct oxidation of the saturated, alicyclic structure of this compound to a PFCA would involve significant skeletal rearrangement and is not a commonly documented reaction, it is a potential degradation pathway under aggressive oxidative stress. The general production of PFCAs can also be achieved through the electrochemical fluorination of carboxylic acid fluorides followed by hydrolysis. guidechem.com

Reduction Reactions to Partially Fluorinated Derivatives

The selective reduction of perfluorinated compounds to their partially fluorinated counterparts is a challenging but important transformation for modifying their properties. While specific methods for the reduction of this compound are not well-documented, general approaches for the hydrodefluorination of perfluoroalkanes could be applicable. These methods often involve the use of potent reducing agents or catalytic systems. The resulting partially fluorinated derivatives would exhibit different physical and chemical properties compared to the fully fluorinated parent compound.

Nucleophilic Substitution Reactions for Functionalization

Due to the high electron density on the fluorine atoms and the strength of the C-F bond, nucleophilic substitution on saturated perfluoroalkanes like this compound is generally difficult. However, in related aromatic systems such as perfluoro[2.2]paracyclophane, the aromatic rings are highly reactive towards nucleophilic substitution. This suggests that if unsaturation or specific activating groups were present in the this compound structure, nucleophilic attack could be a viable pathway for functionalization. The introduction of functional groups via nucleophilic substitution would open avenues for creating a variety of derivatives with tailored properties.

Advanced Spectroscopic and Analytical Characterization of Perfluoroperhydrofluorene

Spectroscopic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Perfluorocarbon Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organofluorine compounds, including perfluoroperhydrofluorene. measurlabs.comfilab.fr The 19F nucleus possesses a nuclear spin of 1/2 and a high gyromagnetic ratio, rendering it highly receptive to NMR measurements. qd-europe.com Furthermore, the natural abundance of 19F is nearly 100%, which provides excellent sensitivity compared to other nuclei. qd-europe.comscholaris.ca

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and investigating the fragmentation pathways of perfluorinated compounds. When a molecule is introduced into a mass spectrometer, it is ionized, often leading to the formation of a molecular ion (M+). chemguide.co.uk Due to the high energy of the ionization process, particularly in electron ionization (EI), the molecular ion can be unstable and break down into smaller, charged fragments. chemguide.co.ukwikipedia.org

The fragmentation patterns observed in the mass spectrum are characteristic of the compound's structure. For perfluorocarbons, fragmentation typically involves the cleavage of C-C and C-F bonds. The analysis of these fragments provides clues to the original molecular structure. wikipedia.orglibretexts.org While electron ionization often results in extensive fragmentation and sometimes the absence of a clear molecular ion peak for perfluorinated compounds, ub.eduacs.org other "soft" ionization techniques can be employed to observe the molecular ion with greater intensity. The study of these fragmentation patterns is crucial for the structural elucidation of complex molecules like this compound. nih.govyoutube.com

A study on 141 diverse per- and polyfluoroalkyl substances (PFAS) using gas chromatography-high resolution mass spectrometry (GC-HRMS) found that 66 were detected in EI mode. nih.govepa.gov This highlights the utility of EI in generating reproducible fragment libraries for identification.

Table 1: Common Fragments in Mass Spectrometry of Perfluorinated Compounds

| Ion | Description |

|---|---|

| CF+ | A common fragment indicating the presence of fluorine. |

| CF3+ | A stable fragment often observed in perfluorinated compounds. |

| C2F4+ | Fragment resulting from C-C bond cleavage. |

This table is illustrative and based on general fragmentation patterns of perfluorinated compounds. acs.org

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful techniques for identifying functional groups within a molecule. alcircle.com The absorption of infrared radiation excites molecular vibrations, such as stretching and bending of chemical bonds. The C-F bond stretch in organofluorine compounds gives rise to strong absorption bands in the IR spectrum, typically in the region of 1000 to 1360 cm⁻¹. wikipedia.org

For molecules with multiple fluorine atoms, like this compound, this region of the spectrum can be complex, often showing multiple strong bands due to symmetric and asymmetric stretching modes. wikipedia.org The intensity and position of these bands can be influenced by the local chemical environment of the C-F bonds. wikipedia.orgnih.gov FT-IR spectroscopy has been widely used for the analysis and monitoring of perfluorocarbons (PFCs). unit.nosintef.no The strong and characteristic C-F stretching vibrations make IR spectroscopy a sensitive method for detecting the presence of perfluorinated structures. researchgate.netresearchgate.netresearchgate.net

Table 2: Characteristic IR Absorption Bands for C-F Bonds

| Wavenumber Range (cm⁻¹) | Vibrational Mode |

|---|---|

| 1000 - 1110 | C-F stretch (monofluorinated) |

Data sourced from general principles of IR spectroscopy for organofluorine compounds. wikipedia.org

Advanced Analytical Techniques for Detection and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Mixed-Mode LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the detection and quantification of perfluorinated compounds in various environmental and biological matrices. lcms.cznih.govsigmaaldrich.comsigmaaldrich.com This method combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry.

In recent years, mixed-mode liquid chromatography (MMLC), which utilizes stationary phases with both reversed-phase and ion-exchange properties, has gained prominence for the analysis of a wide range of PFAS, from ultrashort- to long-chain compounds. nih.govresearchgate.netsciex.com This approach allows for the simultaneous quantification of compounds with diverse polarities and chain lengths. nih.govresearchgate.net MMLC-MS/MS methods have demonstrated excellent results, achieving low limits of quantification, often in the nanogram-per-liter range, with good accuracy and precision. nih.govsciex.com While direct analysis of the highly inert and non-polar this compound by LC-MS/MS can be challenging, the technique is paramount for analyzing its potential degradation products or related charged perfluorinated compounds. halocolumns.comchromatographyonline.com The use of a delay column in the LC system can help mitigate background contamination from PFAS present in the instrument itself. sigmaaldrich.comsciex.com

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Perfluorodecalin (B110024) |

| Trifluoroacetic acid |

| Perfluorooctanoic acid (PFOA) |

| Perfluorooctane (B1214571) sulfonate (PFOS) |

| Carbon Tetrachloride |

| Perfluorononanoic acid (PFNA) |

| 8-2 fluorotelomer alcohol (8-2 FTOH) |

| Perfluoropentanoic acid (PFPeA) |

| Perfluoropropanoic acid (PFPrA) |

| Perfluoromethane sulfonic acid (PFMS) |

| Pentafluoropropionic acid (PFPrA) |

| Perfluorobutanoic acid (PFBA) |

| 6:2 Fluorotelomer sulfonate (6:2 FTS) |

| Trifluorotoluene |

| Trifluoroethanol |

| 5-bromo-1,2,3-trifluorobenzene |

| 1-bromo-2,4,5-trifluorobenzene |

| Tetrafluoromethane |

| Hexafluoroethane |

| Octafluorocyclobutane |

| Sulfur hexafluoride |

| Perfluoropropane |

| Perfluorohexadecanoic acid |

| Perfluorostearic acid |

| N-methyl-perfluorooctane sulfonamidoethanol (N-MeFOSE) |

| N-ethyl-perfluorooctane sulfonamidoethanol (N-EtFOSE) |

| N-methyl-perfluorooctane sulfonamide (N-MeFOSA) |

| N-ethyl-perfluorooctane sulfonamide (N-EtFOSA) |

| 4:2 Fluorotelomer alcohol (4:2 FTOH) |

| 6:2 Fluorotelomer alcohol (6:2 FTOH) |

| 10:2 Fluorotelomer alcohol (10:2 FTOH) |

| 5:3 Fluorotelomer carboxylic acid (5:3 FTCA) |

| 7:3 Fluorotelomer carboxylic acid (7:3 FTCA) |

| 6:2 Diaspartic acid phosphate (B84403) (6:2 diPAP) |

| 8:2 Diaspartic acid phosphate (8:2 diPAP) |

| Perfluorobutanesulfonic acid (PFBS) |

| Perfluorohexanesulfonic acid (PFHxS) |

| 8-2 fluorotelomer carboxylic acid (8-2 FTCA) |

| 8-2 fluorotelomer unsaturated carboxylic acid (8-2 FTUCA) |

| Perfluorohexanoic acid methyl ester (PFHA-Me) |

| 3-Perfluorooctylpropanoic acid (3-PFOP) |

Solid Phase Extraction (SPE) in Sample Preparation for Perfluorinated Compounds

Solid Phase Extraction (SPE) is a cornerstone of sample preparation in the analysis of perfluorinated compounds from complex matrices like environmental water, soil, and biological fluids. chromatographyonline.comsigmaaldrich.com Its primary goals are to clean up the sample by removing interfering matrix components, concentrate the target analytes to improve detection limits, and transfer the analytes into a solvent compatible with the analytical instrument. chromatographyonline.com

Routine analysis of PFCs almost universally requires a pre-enrichment step, with SPE being the most common approach. battelle.org The process involves passing a liquid sample through a cartridge containing a solid adsorbent (sorbent). The choice of sorbent is critical and depends on the specific properties of the target analytes. For anionic PFCs, weak anion exchange (WAX) sorbents are often employed. researchgate.net Polymeric sorbents with both hydrophilic and lipophilic properties, such as Oasis HLB, are also used for extracting a broad range of compounds. researchgate.netsigmaaldrich.com

Recent advancements include the development of combined-sorbent cartridges and dispersive SPE (dSPE) techniques. chromatographyonline.com A dSPE method, often associated with the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, involves adding the SPE sorbent directly to the sample extract. sigmaaldrich.comchromatographyonline.com This method can offer higher recoveries due to a larger surface area for interaction and can simplify the workflow by omitting cartridge washing steps that might lead to analyte loss. chromatographyonline.com For particularly challenging matrices, a dual-cartridge approach or a combination of cartridge and dispersive SPE may be used to achieve the necessary level of cleanliness for sensitive analysis. chromatographyonline.com The combination of SPE with highly sensitive detection methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for the quantification of PFCs at nanogram per liter (ng/L) levels. nih.gov

Table 1: Comparison of SPE and dSPE Techniques for PFAS Analysis

| Feature | Solid-Phase Extraction (SPE) | Dispersive SPE (dSPE / QuEChERS) |

|---|---|---|

| Format | Sorbent packed in a cartridge or 96-well plate. sigmaaldrich.com | Loose sorbent added directly to sample extract. chromatographyonline.com |

| Primary Use | Binds target analytes, which are later eluted. | Binds and removes matrix interferences. chromatographyonline.com |

| Advantages | Highly versatile, established methods (e.g., EPA 537.1). sigmaaldrich.comitrcweb.org | Fast, simple, no cartridge clogging, potentially higher recoveries. chromatographyonline.com |

| Disadvantages | Can be time-consuming, risk of clogging, potential analyte loss in wash steps. chromatographyonline.comchromatographyonline.com | Less selective for analyte isolation compared to traditional SPE. |

| Common Sorbents | Weak Anion Exchange (WAX), Polymeric (HLB). researchgate.net | Graphitized Carbon Black (GCB), C18. chromatographyonline.com |

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight (MALDI-TOF) with Trapped Ion Mobility for Perfluorinated Substance Analysis

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight (MALDI-TOF) mass spectrometry has emerged as a powerful, high-throughput alternative to traditional chromatography-based methods for PFC analysis. battelle.orgdotcmscloud.com This technique allows for the direct analysis of samples with minimal preparation, significantly increasing sample throughput; for instance, a MALDI-TOF platform can analyze approximately 1300 samples in a single day following SPE enrichment. battelle.org

The coupling of MALDI-TOF with Trapped Ion Mobility Spectrometry (TIMS) provides an additional dimension of separation based on the gas-phase size-to-charge ratio of ions. dotcmscloud.comchemrxiv.orgchemrxiv.org This enhancement, known as MALDI-TIMS-TOF, improves sensitivity by reducing background signal and allows for the differentiation of structural isomers, a significant challenge in PFC analysis. dotcmscloud.comchemrxiv.org Research has demonstrated the successful separation of three perfluorooctanesulfonic acid (PFOS) structural isomers using this method. dotcmscloud.comchemrxiv.org

For quantitative analysis, the selection of an appropriate matrix is crucial. Superbasic proton sponges, such as 1,8-bis(tetramethylguanidino)-naphthalene (TMGN), have been successfully used as matrices for the sensitive detection of acidic PFCs in negative ionization mode, detecting deprotonated ions with minimal interference. nih.gov Studies using MALDI-TIMS-TOF have achieved detection and quantification of perfluorocarboxylic acids (PFCAs) at parts-per-billion (ppb) concentrations and perfluorosulfonic acids (PFSAs) at parts-per-trillion (ppt) levels. dotcmscloud.comchemrxiv.org

Table 2: Performance of MALDI-TIMS-TOF for PFAS Analysis

| Analyte Class | Achieved Quantification Level | Key Advantage of TIMS |

|---|---|---|

| Perfluorocarboxylic Acids (PFCAs) | Parts-per-billion (ppb). dotcmscloud.comchemrxiv.org | High-throughput screening. battelle.org |

| Perfluorosulfonic Acids (PFSAs) | Parts-per-trillion (ppt). dotcmscloud.comchemrxiv.org | Separation of structural isomers, improved signal-to-noise. chemrxiv.orgchemrxiv.org |

Femtosecond Laser Ionization for Quantitative Identification of Nonpolar Perfluoroalkyl Substances

The analysis of nonpolar perfluoroalkyl substances, such as perfluorinated alkanes, is complicated by the fact that their mass spectra often lack a molecular ion, making identification difficult without chromatographic separation. researchgate.netnih.govacs.org Femtosecond laser ionization mass spectrometry (fs-LIMS) is an innovative technique that overcomes this challenge. researchgate.netmsu.edu It enables the identification and quantification of these compounds in mixtures by analyzing subtle changes in the abundances of their main fragment ions following ionization with ultrashort laser pulses. nih.govacs.org

This technique has been successfully applied to identify and quantify binary mixtures of n-perfluoropentane (n-C5F12) and n-perfluorohexane (n-C6F14). nih.gov The analysis relies on femtosecond tunnel ionization, which is sensitive to the electronic structure of the molecule. nih.govacs.org Time-resolved measurements reveal that the metastable molecular cations of these compounds undergo predissociation within picoseconds of their formation. researchgate.netnih.gov The dynamics of this fragmentation process, including evidence of coherent vibrational motion in the resulting ions, can be tracked and used as a fingerprint for identification. researchgate.netnih.govacs.org These findings suggest that fs-LIMS can be a valuable tool for the quantitative analysis of nonpolar PFAS mixtures without the need for chromatography or high-resolution mass spectrometry. acs.orgmsu.edu

Passive Sampling and In-situ Monitoring Techniques

Passive sampling offers a cost-effective and robust method for the in-situ monitoring of perfluorinated compounds in aquatic environments. uq.edu.auserdp-estcp.mil Unlike discrete "grab" sampling, which provides only a snapshot in time, passive samplers accumulate contaminants over a period, yielding a time-weighted average (TWA) concentration that can be more representative of actual exposure levels in dynamic systems like rivers and wastewater streams. uq.edu.auoup.com

A notable innovation in this area is the Microporous Polyethylene (B3416737) Tube (MPT) passive sampler. uq.edu.auserdp-estcp.mil This device consists of a hollow polyethylene tube filled with a sorbent, such as a weak anion exchange resin, which binds the target PFAS. uq.edu.auoup.com The thick, microporous walls of the tube act as a diffusion barrier, controlling the rate of uptake from the surrounding water to the sorbent. oup.com This design makes the sampling kinetics less susceptible to variations in environmental flow rates, a known complication for other passive sampler designs like the Polar Organic Chemical Integrative Sampler (POCIS). oup.comnih.gov

Data from MPT samplers can provide valuable spatial information on contamination, aiding in the prediction of plume movement and mass flux from contaminated sites. uq.edu.au This facilitates a better understanding of the fate, transport, and potential transformation of PFCs in the environment. serdp-estcp.mil The technology has been validated for a wide range of PFAS and used by government agencies and in global monitoring programs to assess PFAS contamination. uq.edu.au

Table 3: Characteristics of Passive Sampling for PFAS

| Feature | Description |

|---|---|

| Principle | Kinetic uptake of freely dissolved compounds over time. oup.com |

| Output | Time-Weighted Average (TWA) concentration. uq.edu.auoup.com |

| Advantages | Cost-effective, provides more representative data for dynamic systems, can be deployed in-situ. uq.edu.auserdp-estcp.mil |

| Example Sampler | Microporous Polyethylene Tube (MPT) with a sorbent like Weak Anion Exchange (WAX) resin. uq.edu.au |

| Applications | Monitoring contamination plumes, studying fate and transport, assessing loads in wastewater. uq.edu.auserdp-estcp.mil |

Application of Machine Learning in Analytical Method Development for Perfluorinated Compounds

Machine learning (ML) and artificial intelligence (AI) are increasingly being applied to address the complexities associated with the thousands of existing perfluorinated compounds. nih.govresearchgate.net These computational tools can analyze large, complex datasets to identify patterns, predict properties, and optimize analytical strategies. nih.govnih.gov

In the context of analytical chemistry, ML has been used to assist in the development of methods for PFAS. researchgate.net One key application is in source allocation, where ML algorithms analyze the chemical "fingerprint" of PFAS mixtures in environmental samples to identify their likely origin. itrcweb.orgresearchgate.net This is crucial for environmental forensics and remediation efforts.

Furthermore, ML is used to build Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models predict the bioactivity or toxicity of uncharacterized PFAS based on their molecular structure, helping to prioritize which of the thousands of compounds warrant further toxicological testing. msu.edunih.gov A semi-supervised ML framework has been developed to predict the bioactivities of over 4730 PFAS on a regulatory list by clustering them based on molecular fingerprints and identifying substructures likely responsible for biological interactions. nih.gov Other applications include predicting the maximum concentration of PFAS in groundwater wells to prioritize testing locations and developing models to predict protein-PFAS binding interactions, a key factor in bioaccumulation. nih.govresearchgate.net

Theoretical and Computational Chemistry Insights into Perfluoroperhydrofluorene

Quantum Chemical Investigations of Perfluoroperhydrofluorene Molecular Systems

Quantum chemical methods are instrumental in understanding the fundamental electronic structure and properties of molecules like this compound. These computational techniques provide insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) Applications in Fluorocarbon Studies

Density Functional Theory (DFT) has become a primary tool for studying the electronic properties of fluorinated organic compounds. researchgate.net By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of molecular geometries, vibrational frequencies, and electronic properties with a favorable balance of accuracy and computational cost. nih.gov

In the context of fluorocarbons, DFT is widely used to investigate:

Electronic Properties: Key electronic descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be determined. The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and reactivity. acs.org

Spectroscopic Properties: DFT can simulate spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. For instance, theoretical studies on perfluoroalkylsulfonamides have successfully used DFT to calculate ¹⁹F NMR chemical shifts, aiding in the identification and characterization of these compounds. researchgate.net

While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles from studies on other per- and polyfluoroalkyl substances (PFAS) are directly applicable. For example, DFT has been used to elucidate complex reaction pathways for the degradation of 6:2 fluorotelomer sulfonate, initiated by hydroxyl radicals. acs.org Similar approaches could be employed to understand the potential degradation mechanisms of this compound under various environmental or industrial conditions.

A hypothetical application of DFT to this compound could involve calculating the properties listed in the table below, which are essential for predicting its behavior.

| Computed Property | Significance for this compound |

| Optimized Molecular Geometry | Provides the most stable 3D structure. |

| HOMO Energy | Relates to the electron-donating ability. |

| LUMO Energy | Relates to the electron-accepting ability. |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and electronic transition energy. |

| Mulliken Atomic Charges | Shows the distribution of electron density across the molecule. |

| Vibrational Frequencies | Predicts the molecule's infrared spectrum for identification. |

Ab Initio Methods in this compound Computational Research

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and Møller-Plesset (MP) perturbation theory, can offer very high accuracy, though often at a greater computational expense than DFT.

For a molecule like this compound, ab initio calculations could provide:

Benchmark Electronic Energies: Highly accurate calculations of the total electronic energy can serve as a benchmark for more approximate methods like DFT.

Detailed Analysis of Electron Correlation: Post-Hartree-Fock methods explicitly account for electron correlation, which is important for accurately describing the interactions between the highly electronegative fluorine atoms in this compound.

Intermolecular Interaction Energies: Ab initio methods are well-suited for calculating the precise energies of non-covalent interactions, which are critical for understanding how this compound interacts with other molecules or surfaces.

Molecular Dynamics (MD) Simulations of Perfluorinated Systems

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems by solving Newton's equations of motion for a collection of atoms. youtube.com This technique allows for the study of the time-dependent behavior of molecules, including their conformational changes and interactions with their environment.

For perfluorinated systems, MD simulations are particularly valuable for understanding:

Interfacial Behavior: MD simulations have been successfully used to study the behavior of perfluorinated compounds at interfaces, such as the air-water interface or at the surface of solid materials. nih.gov These studies are crucial for understanding the environmental fate and transport of these compounds.

Transport Properties: The diffusion and permeation of perfluorinated molecules through membranes or other materials can be investigated using MD simulations. For example, simulations have been used to study the permeation of oxygen through perfluorosulfonic acid ionomers used in fuel cells. nih.govnih.gov

Self-Assembly and Aggregation: MD simulations can reveal how perfluorinated molecules interact with each other to form larger aggregates or micelles in solution.

An MD simulation of this compound in a given environment (e.g., in a solvent or near a surface) could provide detailed insights into its dynamic behavior, which is not accessible through static quantum chemical calculations.

Computational Modeling of this compound Interactions

Understanding how this compound interacts with its surroundings is key to predicting its behavior in various applications and environments. Computational modeling provides a powerful lens for examining these interactions at the molecular level.

Interactions with Molecular Targets in Chemical and Engineered Systems

The unique properties of perfluorocarbons, such as their chemical inertness and high gas solubility, make them interesting for a range of applications. Computational models can be used to explore and predict how this compound might interact with specific molecular targets.

Prediction of Chemical Behavior and Reactivity

Computational chemistry offers tools to predict the chemical behavior and reactivity of molecules. For this compound, which is generally considered to be chemically inert, these methods can be used to identify potential, albeit likely extreme, conditions under which it might react.

Reactivity descriptors derived from quantum chemical calculations, such as the Fukui function or local softness, can pinpoint the most likely sites for nucleophilic or electrophilic attack on the molecule. While the high strength of the carbon-fluorine bond makes reactions difficult, these theoretical tools can guide the exploration of its potential chemistry.

Furthermore, computational models can be used to predict various physicochemical properties that govern the behavior of this compound. The table below lists some properties that can be predicted using computational tools.

| Predicted Property | Computational Method | Relevance |

| LogP (Octanol-Water Partition Coefficient) | QSAR, Fragment-based methods | Predicts hydrophobicity and environmental partitioning. |

| Vapor Pressure | Group contribution methods, COSMO-RS | Determines its volatility and atmospheric presence. |

| Aqueous Solubility | QSAR, COSMO-RS | Influences its transport in aqueous environments. |

| Henry's Law Constant | Calculated from vapor pressure and solubility | Describes the partitioning between air and water. |

These predicted properties, often derived from quantitative structure-property relationship (QSPR) models, are crucial for environmental risk assessment and for designing applications for this compound. nih.gov

Theoretical Studies on Non-Ideal Gas Dynamics of this compound

The study of this compound (also known as PP10) in the realm of theoretical and computational chemistry, particularly concerning its non-ideal gas dynamics, reveals fascinating behaviors that deviate significantly from the perfect gas model. These investigations are crucial for applications involving high-speed flows and extreme thermodynamic conditions, where the complex molecular structure of this compound plays a significant role.

Compressible Boundary Layer Stability Analysis

Anomalous Wave Dynamics in Dense Gas Regimes

In contrast to the lack of data in the previous section, the anomalous wave dynamics of this compound in dense gas regimes have been a subject of theoretical investigation. These studies explore its behavior near the vapor dome, where the ideal gas law is insufficient to describe its properties.

One such study from the University of Notre Dame explored the anomalous wave behavior of this compound using a van der Waals gas model. kaust.edu.sa The research focused on the convexity of isentropes in the pressure-specific volume plane, which can lead to unconventional wave phenomena. kaust.edu.sa For gases like this compound, which have a large region where the fundamental derivative of gas dynamics (G) is less than zero, the typical behavior of shock and rarefaction waves is altered. kaust.edu.sa

Key findings from this research include:

The potential for discontinuous rarefactions, often termed "rarefaction shocks," and isentropic compressions in this compound under specific initial conditions. kaust.edu.sa

This anomalous behavior is tied to the reversal of the speed of sound's relation to state variables in the vicinity of the vapor dome. kaust.edu.sa

Despite these unusual wave dynamics, the second law of thermodynamics is not violated. kaust.edu.sa

The selection of this compound for such studies is due to its large region where G < 0, making it a favorable candidate for observing and analyzing these non-ideal gas effects. kaust.edu.sa

Table 1: Thermodynamic Properties of this compound (PP10)

| Property | Value |

|---|---|

| Molar Mass (g/mol) | 574.00 |

| Critical Pressure (Pa) | 1,580,000 |

| Critical Temperature (K) | 632.2 |

| Critical Specific Volume (m³/kg) | 0.0128 |

| Specific Gas Constant (J/kg·K) | 156.2 |

Non-Ideal Compressible Fluid Dynamics (NICFD) Applications

This compound is a fluid of interest in the field of Non-Ideal Compressible Fluid Dynamics (NICFD). This branch of fluid mechanics deals with flows where the fluid's properties deviate significantly from the ideal gas model, particularly near the critical point and in the dense vapor region. polimi.it The complex molecular structure of this compound makes it a candidate for use in advanced power cycles and other engineering applications where non-ideal fluids are advantageous.

Theoretical studies in NICFD often involve the development and validation of advanced equations of state and computational fluid dynamics (CFD) solvers that can accurately predict the behavior of fluids like this compound. These models are essential for designing and optimizing systems such as:

Organic Rankine Cycles (ORCs): The thermodynamic properties of this compound could potentially be harnessed for efficient power generation in ORCs.

Supersonic Nozzles: Understanding the non-ideal flow of this compound through supersonic nozzles is critical for various industrial processes. polimi.it

Research in this area has highlighted that the peculiar thermodynamic behavior of such dense gases can lead to phenomena that have no parallel in ideal-gas dynamics. These include the increase of the Mach number across oblique shock waves and its reduction along isentropic expansions. polimi.it Theoretical analyses of steady supersonic flows of non-ideal gases are crucial for understanding the flow fields and boundary conditions in technical applications. polimi.it

Research Applications of Perfluoroperhydrofluorene in Specialized Academic Fields

Perfluoroperhydrofluorene as a Research Tool in Biological System Studies

In the realm of biological research, this compound serves as an enabling tool for studying and manipulating biological systems. Its abiotic nature and tendency to form a separate "fluorous" phase from both aqueous and organic solutions allow it to function orthogonally within natural systems. nih.gov

This compound is utilized as a chemical intermediate in the synthesis of other fluorinated compounds. smolecule.com Research in chemical biology has explored the use of perfluorocarbons to modify biomolecules, thereby conferring enhanced stability, engineered assembly, and improved cell permeability. nih.gov While direct use of this compound in creating final biomolecules is a niche area, its role as a solvent or reagent in fluorination reactions is critical. smolecule.comgoogle.com These reactions are essential for creating fluorinated versions of amino acids and lipids, which can then be incorporated into proteins and membranes to study their structure and function with enhanced stability. nih.gov The extreme hydrophobicity imparted by perfluorination can drive the self-assembly of these modified biomolecules into desired structures. nih.gov

A significant challenge in cell culture is ensuring an adequate and stable supply of gases, such as oxygen and carbon dioxide, to the cells. mcqinst.com this compound's high capacity for dissolving gases makes it a valuable medium for enhancing oxygen levels in cell cultures. The concentration of dissolved gas in a liquid is proportional to the partial pressure of the gas applied, a principle described by Henry's Law. bakerco.com By utilizing a layer of this compound, which is immiscible with the aqueous culture medium, a stable reservoir of oxygen can be maintained, preventing hypoxia in dense or highly active cell cultures. This is particularly crucial for studies involving gene expression, tumor research, and cardiovascular diseases, where precise control of the gaseous environment is paramount. mcqinst.com

Role in Advanced Materials Science Research

The inherent properties of this compound, such as its thermal stability, chemical inertness, and dielectric strength, make it an important material in advanced materials science research. openaccessjournals.comtugraz.at These studies focus on developing and improving materials for high-performance applications, especially in electronics. siat.ac.cnmpie.de

This compound is a key fluid in electronic reliability testing. rsc.org It is used in several testing protocols designed to ensure the durability and proper functioning of electronic components. chemtitan.com These applications include:

Thermal Shock Testing: Components are cycled between extreme temperatures to assess their durability, and this compound serves as a stable heat transfer medium. chemtitan.comchemsec.org

Liquid Burn-in Testing: It is used as a dielectric fluid to identify early failures in electronic components under thermal stress. chemsec.org

Vapor Phase Soldering: The compound can be used as a fluid for vapor phase soldering, a high-reliability soldering process for electronic assemblies. rsc.org

Hermetic Sealing Verification: Its low surface tension and inertness allow it to be used to verify that electronic packages are perfectly sealed against contaminants. chemtitan.com

In industries like electronics, aerospace, and medical components, precision cleaning is essential to remove contaminants such as oils, greases, and flux residues from high-value parts. agcchem.comprecisioncleaningsolution.co.uk Fluorinated solvents like this compound are researched for these applications due to their desirable properties. smolecule.comagcchem.com They possess low surface tension, allowing them to penetrate complex geometries and clean intricate parts effectively. agcchem.com Their chemical inertness ensures compatibility with a wide range of materials, including sensitive metals, plastics, and elastomers. agcchem.com Research in this area focuses on optimizing cleaning processes that are both effective and compatible with existing equipment like vapor degreasers. agcchem.comepa.gov

A dielectric material is an electrical insulator that can be polarized by an applied electric field. This compound's properties make it a subject of study for use as a dielectric fluid. In the manufacturing of organic electronic devices, such as Organic Field-Effect Transistors (OFETs), fluorinated compounds are investigated for use in passivation layers to modify surface energy and lower the dielectric constant. google.com Its use as a dielectric test medium is also an established application in the electronics industry, where it helps in assessing the insulating properties of components and materials. rsc.orgchemsec.org

Heat Transfer Fluid Applications in Research Contexts

Perfluorocarbons like this compound are investigated as high-performance heat transfer fluids for demanding research and industrial applications, particularly where extreme temperature control and material compatibility are critical. semiconductors.orgservice.gov.uk Their value stems from a unique combination of properties: high thermal stability, a wide operating temperature range, chemical inertness, and non-flammability. service.gov.uksmolecule.com

In research contexts, these fluids are integral to applications requiring precise thermal management. For example, in the semiconductor manufacturing industry, fluorinated heat transfer fluids are used in closed-loop systems for processes such as dry-etching and thin-film deposition, which require stringent temperature control. semiconductors.org The fluids' dielectric nature and hydrophobicity are crucial for direct contact cooling of electronic components and for testing equipment under a range of temperature stresses. semiconductors.orgnih.gov Research in this area focuses on leveraging these properties to enhance the efficiency and reliability of thermal management systems in next-generation electronics and specialized industrial equipment. semiconductors.orgmdpi.com The stability of these fluids prevents breakdown and fouling, ensuring consistent performance in long-duration experiments and processes. semiconductors.org

Table 1: Selected Properties of this compound Relevant to Heat Transfer

| Property | Value |

|---|---|

| Molecular Formula | C₁₃F₂₂ |

| Molecular Weight | 574.1 g/mol alfa-chemistry.com |

| Boiling Point | 194 - 196.4 °C alfa-chemistry.comchemwhat.com |

| Density | 1.89 g/cm³ alfa-chemistry.com |

| Flash Point | 74.3 °C alfa-chemistry.com |

| Chemical Stability | High, due to C-F bonds smolecule.comitrcweb.org |

| Thermal Stability | High smolecule.com |

Novel Applications in Chemical Processes and Engineering Research

Beyond heat transfer, the distinct properties of this compound lend themselves to novel applications in chemical synthesis, environmental science, and security technologies.

Solvent and Reagent Roles in Specialized Reactions

This compound serves as a specialized solvent in chemical processes where its inertness is a key advantage. reagent.co.uk As a fully fluorinated compound, it is chemically stable and can be used in reactions involving highly reactive species, such as strong electrophiles, without participating in the reaction. smolecule.com Its utility has been noted in the synthesis of other fluorinated compounds, where it can act as a stable medium. smolecule.combiosynth.com

Research also explores its use in specialized cleaning and extraction processes due to its unique solvent properties. smolecule.com Furthermore, interaction studies have shown that this compound can form charge transfer complexes with certain organic molecules, an area of research relevant to materials science and photonics. smolecule.com

Carbon Capture and Separation Research (e.g., CO2 scrubbing)

The potential application of perfluorocarbons in carbon capture and separation is an area of growing research interest. epocbelgium.bemdpi.com This research is largely based on the high solubility of gases, including carbon dioxide (CO₂), in these liquids. While technologies like amine-based absorption are common, they often involve significant energy costs for solvent regeneration. mdpi.com

Research into physical absorption using solvents like perfluorocarbons is driven by the potential for lower energy requirements. mdpi.com The principle involves capturing CO₂ from industrial flue gas or the atmosphere, followed by its release for storage or utilization. epocbelgium.benih.gov Although a promising field, the development of membrane and solvent-based systems for efficient CO₂ separation is ongoing. researchgate.netrsc.org Specific research focusing exclusively on this compound for this application is not widely documented, with studies often focusing on the broader class of perfluorinated compounds or other advanced materials. researchgate.netrsc.org

Tracer and Taggant Research Applications

The chemical inertness and environmental persistence of perfluorocarbons make them excellent candidates for tracer and taggant applications. service.gov.uknih.gov Because they are not naturally present in the environment, they can be detected in very low concentrations, allowing them to be used to track the movement of liquids, gases, or tagged items.

A notable research application is the development of encapsulated perfluorocarbon tracer (PFT) taggants for law enforcement and security. ojp.gov A 2000 study demonstrated that PFTs could be used for covertly marking currency, identifying documents, and detecting tagged items in luggage or containers. ojp.gov The PFTs were successfully detected in every experimental scenario, including postal tracing and perpetrator tagging. ojp.gov This research highlights the practicality of using perfluorocarbons as a means of tracing goods and individuals. ojp.gov Other documented uses include acting as a tracer in the oil industry. service.gov.uk

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Carbon Dioxide |

| Perfluoroperhydrophenanthrene |

| Polydimethylsiloxane |

| Titanium Dioxide |

Historical Context of Academic Research on Perfluoroperhydrofluorene

Evolution of Research Paradigms in Perfluorinated Chemistry

The research landscape of perfluorinated chemistry has undergone a significant paradigm shift since the mid-20th century. Initially, following the development of per- and polyfluoroalkyl substances (PFAS) in the 1940s, the dominant research paradigm was centered on synthesis, production, and the exploitation of their unique and commercially valuable properties. acs.orgulisboa.pt These compounds, including substances like perfluoroperhydrofluorene, were prized for their exceptional thermal and chemical stability, as well as their water- and oil-repellent characteristics. acs.org This era was largely driven by industrial application and innovation. uri.edu

A major evolution began in the late 20th and early 21st centuries, as scientific capabilities advanced. The high-volume production and widespread use of fluorinated compounds since the 1960s led to their detection in environmental samples and, later, in human serum. uri.edu This discovery catalyzed a fundamental shift in the research focus, moving from industrial application to environmental science and toxicology. uri.edu The new paradigm challenged the conventional chemical assessment models that had been in place since the 1970s. acs.org The sheer number of PFAS compounds, estimated to be over 3,000, made the traditional single-chemical risk assessment approach inadequate. acs.org Consequently, research began to concentrate on environmental detection, fate and transport, bioaccumulation potential, and toxicity. acs.orgpublish.csiro.au This shift also saw the rise of environmental forensic sciences, with mass spectrometry becoming a dominant tool for identifying these compounds in the environment. uri.edu More recently, the paradigm has evolved further toward a transdisciplinary approach, integrating chemistry, toxicology, environmental science, and policy to manage PFAS as a class and to develop safer alternatives. uri.edupublish.csiro.au

Milestones in this compound Research and Discovery

This compound, identified by the CAS Number 307-08-4, is a fully fluorinated derivative of fluorene (B118485). toxicdocs.org While not as widely studied as long-chain flagship compounds like PFOA and PFOS, its investigation marks specific milestones, particularly in specialized academic and industrial research applications.

A key area where this compound has been noted is in laboratory and research settings. toxicdocs.org Specific patents and academic studies identify its use as an inert fluid in complex experimental setups. For instance, it has been employed in biophysical studies concerning protein folding, such as those involving cytochrome C. uchicago.edugoogleapis.com In these applications, its chemical inertness and specific physical properties are leveraged to control experimental conditions, representing a niche but important milestone in its use.

Another significant, albeit more recent, milestone is its formal classification within the broader group of PFAS by major regulatory and scientific bodies. Its inclusion in comprehensive lists, such as those developed under the OECD framework and for regulations like REACH, signifies its recognition as part of a chemical class of global concern. nih.gov This categorization is a milestone driven by the paradigm shift toward managing PFAS collectively.

Table 1: Compound Profile: this compound

| Property | Value | Source |

| CAS Number | 307-08-4 | toxicdocs.org |

| Chemical Formula | C13F22 | nih.gov |

| Molecular Weight | 574.10 g/mol | nih.gov |

| Common Uses | Inert fluid in research laboratories | toxicdocs.orguchicago.edu |

| Regulatory Class | PFAS | nih.gov |

Influential Methodological Developments in this compound Studies

The study of this compound and related compounds has been profoundly influenced by advancements in analytical and computational methodologies. The challenges posed by the vast number and low environmental concentrations of PFAS necessitated the development of highly sensitive and specific analytical techniques. uri.edu

Methodological studies play a crucial role in evaluating and improving the design, analysis, and reporting of research, ensuring that findings are reliable and transparent. nih.govnih.gov In perfluorinated chemistry, the most influential development has been the application and refinement of mass spectrometry (MS), often coupled with gas or liquid chromatography (GC-MS or LC-MS). This technology became the cornerstone for identifying and quantifying specific fluorinated compounds, even in complex matrices. uri.edu

In parallel, the rise of chemoinformatics and computational toxicology provided new tools for studying large classes of chemicals. d-nb.info The development of curated chemical structure databases, such as the EPA's DSSTox, has been a critical methodological advancement. nih.gov These databases provide standardized chemical information essential for Quantitative Structure-Activity Relationship (QSAR) modeling, which helps predict the properties and potential toxicity of less-studied compounds based on their chemical structure. d-nb.infonih.gov For a substance like this compound, these computational methods allow for hazard assessment even in the absence of extensive empirical toxicity data. Furthermore, specialized experimental methods, such as the use of perfluorinated liquids in microfluidic devices for kinetic studies of enzymes or protein folding, represent another key methodological application. uchicago.edugoogleapis.com

Societal and Industrial Drivers of Academic Research Trends

Academic research on this compound and the broader class of PFAS has been propelled by powerful societal and industrial drivers.

Initially, the primary driver was industrial innovation. The post-war chemical industry sought to develop novel materials with exceptional properties. ulisboa.pt The synthesis of highly stable fluorochemicals met demands across numerous sectors, from textiles and food packaging to firefighting foams and specialized laboratory applications. acs.orgtoxicdocs.org The use of this compound in research settings is a direct outcome of this innovation-driven period. toxicdocs.org

Beginning in the late 20th century, the drivers shifted dramatically. The discovery of the global distribution and persistence of PFAS in the environment and biota became a major societal concern. uri.edueconomie.fgov.be Heightened public awareness and the involvement of political and regulatory agencies created a strong impetus for academic research focused on the environmental and health impacts of these "forever chemicals". uri.edu High-profile contamination events, particularly those linked to the use of Aqueous Film-Forming Foams (AFFF), further accelerated this research. publish.csiro.au This societal pressure has driven academic institutions and research clusters to investigate the toxicity of these substances, monitor their presence in the environment, and, crucially, to engage in research and development aimed at finding safer, non-PFAS alternatives to meet industrial needs. economie.fgov.be

Table 2: Evolution of Research Focus in Perfluorinated Chemistry

| Era | Primary Research Focus | Key Drivers |

| c. 1940s - 1990s | Synthesis, production, and characterization of unique chemical properties. | Industrial demand for stable, high-performance materials for diverse applications. acs.orgulisboa.pt |

| c. 2000s - Present | Environmental detection, fate, transport, toxicity, and bioaccumulation. | Societal concern over persistence, detection in humans and wildlife, and regulatory action. uri.edupublish.csiro.au |

| Emerging Trend | Management as a chemical class, development of alternatives, remediation. | Push for comprehensive regulation, green chemistry principles, and market demand for safer products. uri.edueconomie.fgov.be |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.